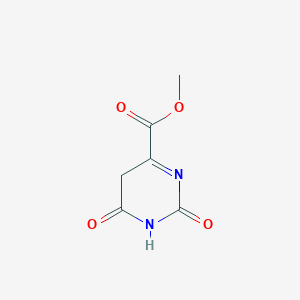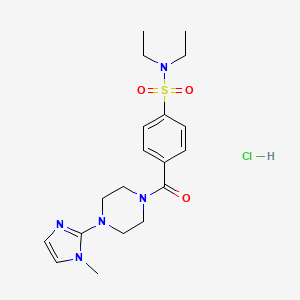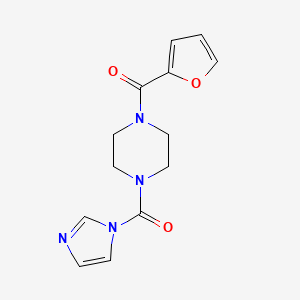![molecular formula C17H16N4O3S B2595479 (2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-71-1](/img/structure/B2595479.png)
(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound with the molecular formula C17H16N4O3S and a molecular weight of 356.4. It is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Scientific Research Applications
Chemical Synthesis
A study by Belyaeva et al. (2018) describes the synthesis of a compound structurally similar to the one , emphasizing the functionalization of the pyridine ring of quinoline molecules. This research highlights the potential of such compounds in chemical synthesis processes (Belyaeva, K., Nikitina, L., Afonin, A., & Trofimov, B., 2018).
Biological Evaluation
Ravula et al. (2016) synthesized and evaluated novel pyrazoline and pyridin-4-yl methanone derivatives for their biological activities. These compounds, similar in structure to the queried compound, showed significant anti-inflammatory and antibacterial properties, demonstrating the potential medical applications of such chemicals (Ravula, P., Babu, V., Manich, P., Rika, N. R., Chary, N. R., Ch, J. N. S., & Ra, 2016).
Optical Properties
Volpi et al. (2017) investigated the optical properties of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally related to the compound . They found that these compounds exhibit significant absorption and fluorescence spectra, suggesting their potential use in the development of luminescent materials (Volpi, G., Magnano, G., Benesperi, I., Saccone, D., Priola, E., Gianotti, V., Milanesio, M., Conterosito, E., Barolo, C., & Viscardi, G., 2017).
Molecular Structure Analysis
A study by Lakshminarayana et al. (2009) on a compound closely related to the one explored its crystal and molecular structure. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be essential in various scientific applications (Lakshminarayana, B., Prasad, J. S., Venu, T., Manuprasad, B. K., Sridhar, M. A., & Shashikanth, S., 2009).
Future Directions
Mechanism of Action
Target of Action
Indole and imidazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” may also interact with various biological targets.
Mode of Action
Indole and imidazole derivatives are known to interact with their targets in a way that modulates their activity .
Biochemical Pathways
Indole and imidazole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Indole and imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
The broad range of biological activities associated with indole and imidazole derivatives suggests that they may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-12-14(5-2-6-15(12)21(23)24)16(22)20-9-8-19-17(20)25-11-13-4-3-7-18-10-13/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVQQFZDKNMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2595396.png)
![3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2595399.png)
![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)


![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one](/img/structure/B2595407.png)
![6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595408.png)


![N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2595415.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2595416.png)


![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2595419.png)
